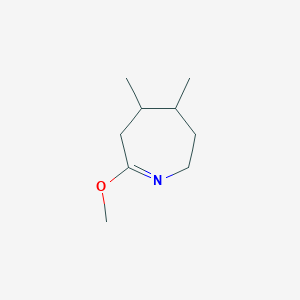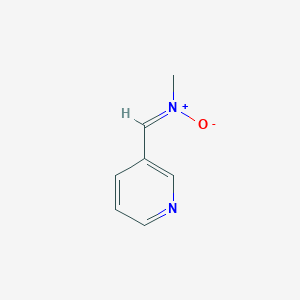![molecular formula C10H16O B064630 1,3-Diisopropylbicyclo[1.1.0]butan-2-one CAS No. 166325-45-7](/img/structure/B64630.png)
1,3-Diisopropylbicyclo[1.1.0]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisopropylbicyclo[1.1.0]butan-2-one, commonly known as DIKETO, is a bicyclic ketone that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
DIKETO's mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids. DIKETO has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
DIKETO has been shown to have several biochemical and physiological effects, including the inhibition of HMG-CoA reductase, the enzyme responsible for the biosynthesis of cholesterol, and the inhibition of fatty acid synthase, the enzyme responsible for the biosynthesis of fatty acids. DIKETO has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
DIKETO has several advantages and limitations for lab experiments. Its high purity level and ease of synthesis make it an ideal chiral building block for the synthesis of complex molecules. Its potential as a therapeutic agent for Alzheimer's disease and as an anticancer agent also makes it a promising compound for medicinal chemistry research. However, DIKETO's mechanism of action is not fully understood, and its potential side effects and toxicity levels are still being investigated.
Future Directions
There are several future directions for research on DIKETO. One direction is to further investigate its mechanism of action and potential therapeutic applications, particularly in the treatment of Alzheimer's disease and cancer. Another direction is to explore its potential as a chiral ligand for asymmetric catalysis and its applications in organic synthesis. Additionally, further studies are needed to determine its toxicity levels and potential side effects, which will be crucial for its development as a therapeutic agent.
Synthesis Methods
DIKETO can be synthesized using several methods, including the reaction of 2-bromo-2-methylpropane with 1,3-cyclohexadiene in the presence of sodium metal, or the reaction of 1,3-cyclohexadiene with diisopropyl ketone in the presence of boron trifluoride etherate. Both methods yield DIKETO as a white crystalline solid with a high purity level.
Scientific Research Applications
DIKETO has been extensively studied for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and medicinal chemistry. In organic synthesis, DIKETO has been used as a chiral building block for the synthesis of complex molecules. In asymmetric catalysis, DIKETO has been used as a chiral ligand for the enantioselective addition of organometallic reagents to carbonyl compounds. In medicinal chemistry, DIKETO has been investigated for its potential as an anticancer agent and as a therapeutic agent for Alzheimer's disease.
properties
CAS RN |
166325-45-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)bicyclo[1.1.0]butan-2-one |
InChI |
InChI=1S/C10H16O/c1-6(2)9-5-10(9,7(3)4)8(9)11/h6-7H,5H2,1-4H3 |
InChI Key |
AVUNHMYJLKGLFP-UHFFFAOYSA-N |
SMILES |
CC(C)C12CC1(C2=O)C(C)C |
Canonical SMILES |
CC(C)C12CC1(C2=O)C(C)C |
synonyms |
Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



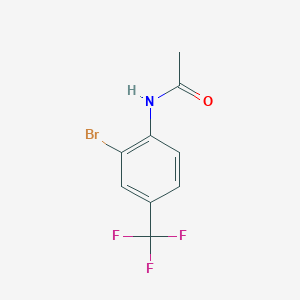
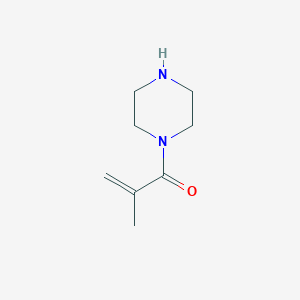
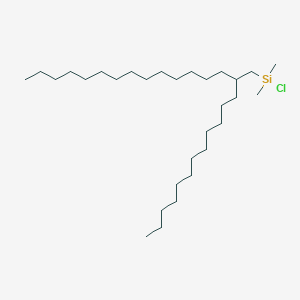
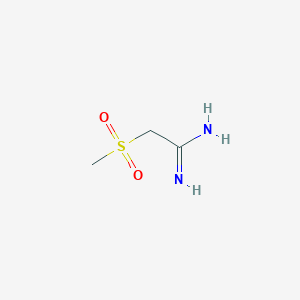
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
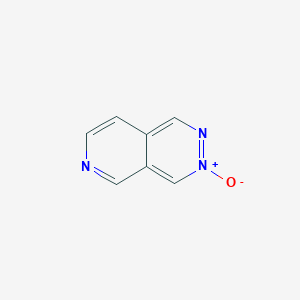
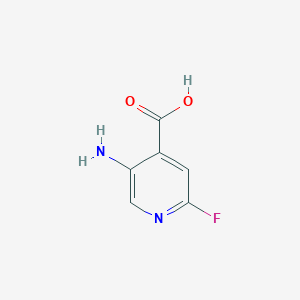
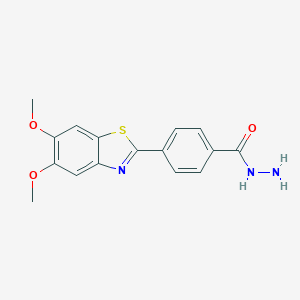
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
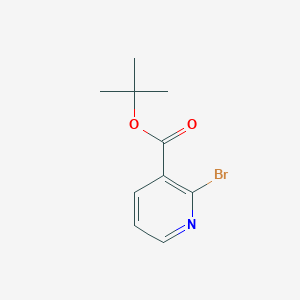
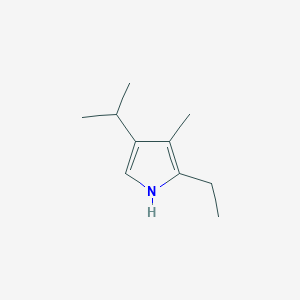
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
